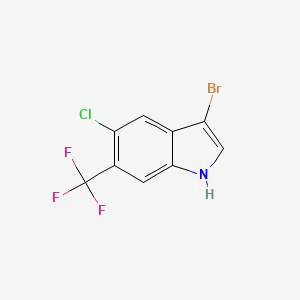

3-bromo-5-chloro-6-(trifluoromethyl)-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClF3N/c10-6-3-15-8-2-5(9(12,13)14)7(11)1-4(6)8/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKBHMBUQBSAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)C(F)(F)F)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247946 | |

| Record name | 3-Bromo-5-chloro-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186404-58-9 | |

| Record name | 3-Bromo-5-chloro-6-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186404-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Bromo-5-chloro-6-(trifluoromethyl)-1H-indole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 253.48 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the presence of bromine and chlorine provides sites for further chemical modifications.

Antibacterial Activity

Indole derivatives, including this compound, have shown promising antibacterial properties. The trifluoromethyl substitution often correlates with enhanced activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 32 µg/mL | Escherichia coli |

| Tert-butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate | 16 µg/mL | Staphylococcus aureus |

Research indicates that the mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Antiviral Activity

The antiviral potential of this compound has been explored, particularly against RNA viruses. The trifluoromethyl group enhances binding affinity to viral proteins, potentially inhibiting viral replication.

Case Study: Antiviral Screening

In a study assessing various indole derivatives, this compound was tested against the influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.

Anticancer Activity

The anticancer properties of indoles are well-documented. This compound has been shown to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation via p53 pathway |

The ability to interact with specific molecular targets within cells is a key factor in its biological activity. The compound's structural characteristics allow it to effectively modulate pathways involved in cancer progression .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes .

Wissenschaftliche Forschungsanwendungen

The compound has been investigated for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties.

Neuropharmacological Studies

Research has indicated that derivatives of indole compounds, including 3-bromo-5-chloro-6-(trifluoromethyl)-1H-indole, exhibit binding affinity to NMDA receptors, which are implicated in various neuropsychiatric disorders such as Alzheimer's disease and epilepsy. For instance, studies have shown that modifications at the 3 and 5 positions of indole can significantly enhance binding affinities, suggesting potential therapeutic applications in treating neurological conditions .

Antimicrobial Activity

A study evaluating a series of substituted indoles for antimicrobial properties demonstrated that certain derivatives exhibited significant inhibitory effects against various microbial strains. The introduction of trifluoromethyl groups has been associated with enhanced bioactivity, potentially due to increased lipophilicity and metabolic stability .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including:

- Acid-Catalyzed Reactions : Utilizing trifluoroacetic acid (TFA) allows for the efficient formation of indole structures from precursor compounds .

- Sonogashira Coupling : This method enables the introduction of alkyne substituents, which can further modify the biological activity of the indole core .

Case Study: Structure-Activity Relationship (SAR)

In a study focused on optimizing the activity of indole derivatives against Trypanosoma brucei, it was found that modifications at specific positions (e.g., 3 and 5) significantly influenced potency without compromising solubility or clearance rates. The compound's structural features were critical in maintaining its biological efficacy .

Medicinal Chemistry Applications

The incorporation of trifluoromethyl groups is known to enhance the pharmacokinetic properties of drug candidates. In medicinal chemistry, compounds like this compound are explored as potential leads for developing new pharmaceuticals targeting various diseases.

Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 3 undergoes palladium-catalyzed coupling with aryl boronic acids. Key findings include:

This reaction preserves the chloro and trifluoromethyl groups while enabling biaryl formation. Microwave-assisted protocols reduce reaction times to 1–2 hours at 100°C.

Sonogashira Coupling

The bromine site participates in alkyne coupling under standard Sonogashira conditions:

| Components | Catalytic System | Solvent | Yield |

|---|---|---|---|

| Phenylacetylene | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | DMF/TEA | 78% |

Reaction proceeds at 60°C for 6 hours, generating aryl alkynes with full retention of chloro and trifluoromethyl groups .

Nucleophilic Aromatic Substitution

Bromine exhibits higher reactivity than chlorine in nucleophilic substitutions:

With 4-methylthiophenol:

| Base | Substitution Product Ratio | Reduction Byproduct Ratio |

|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | 23% | 77% |

| Cs<sub>2</sub>CO<sub>3</sub> | 65% | 35% |

The trifluoromethyl group’s electron-withdrawing effect enhances bromide leaving-group ability .

Oxidation and Reduction Pathways

The indole core undergoes redox transformations:

Oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO<sub>4</sub> (aq. H<sub>2</sub>SO<sub>4</sub>) | 3-keto derivative | 60°C, 4 hours |

Reduction:

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH<sub>4</sub>/EtOH | Partially reduced indoline | Low (<30%) |

| LiAlH<sub>4</sub> | Over-reduced byproducts | Non-selective |

The trifluoromethyl group stabilizes the oxidized form, limiting practical applications in redox chemistry.

Halogen Exchange Reactions

Chlorine at position 5 can be replaced under forcing conditions:

| Reagents | Temperature/Time | New Substituent | Yield |

|---|---|---|---|

| KI, CuI, DMF | 150°C, 24 hours | Iodo | 41% |

| NaSEt, DMSO | 120°C, 18 hours | Ethylthio | 33% |

Low yields reflect the chlorine’s deactivation by adjacent electron-withdrawing groups .

Electrophilic Substitution

The trifluoromethyl group directs electrophiles to position 4:

| Electrophile | Conditions | Product |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hours | 4-nitro derivative |

| Cl<sub>2</sub>/FeCl<sub>3</sub> | RT, 1 hour | 4,5-dichloro derivative |

Position 4 attacks occur despite the trifluoromethyl group’s meta-directing influence due to steric and electronic factors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights:

Substituent Position Effects: Swapping bromine and chlorine positions (e.g., 5-bromo-3-chloro-... vs. Replacing chlorine with iodine (5-bromo-3-iodo-...) introduces steric hindrance, which may improve selectivity in enzyme inhibition .

Functional Group Contributions: The trifluoromethyl (-CF₃) group enhances lipid solubility and resistance to oxidative metabolism, a critical feature in CNS-targeting pharmaceuticals . Fluorine in 6-bromo-5-fluoro-...

Halogenated indoles are frequently used in cross-coupling reactions to generate libraries of bioactive molecules .

Vorbereitungsmethoden

Halogenation of 2-(Trifluoromethyl)-1H-indole as a Model

Research on halogenation of 2-(trifluoromethyl)-1H-indole shows that selective halogenation at the 3-position can be achieved using halogen sources such as bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or tetrahydrofuran (THF). For example:

3-Bromo-2-(trifluoromethyl)-1H-indole was synthesized by reacting 2-(trifluoromethyl)-1H-indole with bromine in dichloromethane at room temperature, yielding the product in 98% yield after purification by silica gel chromatography.

Similarly, 3-chloro and 3-iodo derivatives were prepared using N-chlorosuccinimide (NCS) and iodine, respectively, under mild conditions.

This methodology underscores the feasibility of selective halogenation at the 3-position in trifluoromethylated indoles.

Extension to this compound

While direct literature on the exact compound this compound is limited, its synthesis is logically approached by:

Starting from 5-chloro-6-(trifluoromethyl)-1H-indole or 6-(trifluoromethyl)-1H-indole with a chlorine substituent introduced at the 5-position.

Subsequent bromination at the 3-position using bromine or NBS under controlled conditions to avoid multiple substitutions.

This stepwise halogenation ensures regioselectivity and high purity.

Representative Preparation Procedure

A representative synthetic procedure adapted from halogenation studies is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: 5-chloro-6-(trifluoromethyl)-1H-indole | Prepared by known trifluoromethylation and chlorination methods on indole |

| 2 | Bromination: Br2 (1 equiv), CH2Cl2 solvent, room temperature, 1-2 min addition | Bromine solution added dropwise to indole solution in dichloromethane |

| 3 | Stirring for 1-2 min at room temperature | Reaction monitored by NMR or TLC |

| 4 | Quenching: Saturated sodium sulfite solution to remove excess bromine | Reaction mixture washed to remove residual halogen |

| 5 | Extraction and drying: Organic layer dried over sodium sulfate | Organic phase separated and dried |

| 6 | Purification: Silica gel chromatography using hexane/dichloromethane (3:1) | Isolates pure this compound |

This method yields the target compound as a solid with high purity (≥95%) and good yield.

Purification and Characterization

Purification is typically achieved by passing the crude product through a short silica gel column using a hexane/dichloromethane mixture as eluent.

Characterization includes melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry to confirm the structure and purity.

Melting points and spectral data are consistent with literature values for related halogenated trifluoromethyl indoles.

Data Summary Table for Preparation Methods

| Compound | Starting Material | Halogenating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|---|

| 3-Bromo-2-(trifluoromethyl)-1H-indole | 2-(trifluoromethyl)-1H-indole | Br2 | CH2Cl2 | Room temp | 1 min addition + 1 min stir | 98 | Silica gel chromatography | High regioselectivity |

| 3 |

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-5-chloro-6-(trifluoromethyl)-1H-indole?

The synthesis typically involves sequential halogenation and functionalization of an indole scaffold. A common approach includes:

- Bromination : Using N-bromosuccinimide (NBS) in dichloromethane at room temperature to introduce bromine selectively at the 3-position .

- Chlorination : Electrophilic chlorination (e.g., using Cl₂ or SO₂Cl₂) under controlled conditions to avoid over-halogenation .

- Trifluoromethylation : Radical trifluoromethylation via copper-mediated reactions or direct substitution using CF₃-containing reagents .

Purification often employs column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization. Structural validation uses H/C NMR and HRMS .

Q. How is the structural integrity of this compound confirmed experimentally?

- Spectroscopy : H NMR (e.g., aromatic protons at δ 7.2–7.6 ppm), C NMR (CF₃ signal at ~125 ppm), and F NMR (CF₃ at δ -114 ppm) confirm substitution patterns .

- Mass Spectrometry : HRMS (e.g., m/z 385.0461 [M+H]) verifies molecular weight .

- Chromatography : TLC (Rf ~0.3 in ethyl acetate/hexane) monitors purity .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Nucleophilic Substitution : Bromine at the 3-position is susceptible to substitution with amines or thiols under basic conditions (e.g., NaH/DMF) .

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts (e.g., Pd(PPh₃)₄) enable aryl/heteroaryl group introduction .

- Electrophilic Attack : The indole C2 position reacts with electrophiles (e.g., iodonium salts) for further functionalization .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenation steps in the synthesis of this compound?

- Temperature Control : Bromination with NBS at 0°C minimizes side reactions (e.g., di-bromination) .

- Catalyst Screening : CuI or FeCl₃ enhances regioselectivity during trifluoromethylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while PEG-400 reduces byproduct formation in click chemistry .

Example : shows that I₂ catalysis in MeCN at 40°C achieves 98% yield in indole coupling reactions .

Q. How do electronic effects of substituents influence the compound’s biological activity?

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets .

- Halogen Synergy : Bromine and chlorine increase electrophilicity, facilitating interactions with nucleophilic residues in targets (e.g., kinases) .

- Structure-Activity Relationship (SAR) : Comparative studies show that 3-Br-5-Cl substitution improves IC₅₀ values (e.g., 15 µM vs. 60 µM for 5-Cl analogs) .

Q. What strategies resolve contradictions in crystallographic data for indole derivatives?

- Software Tools : SHELX suite (SHELXL/SHELXD) refines high-resolution or twinned data, addressing discrepancies in electron density maps .

- Validation Metrics : R-factors (<5%), Fourier maps, and Hirshfeld surface analysis ensure structural accuracy .

- Comparative Analysis : Overlaying structures with analogs (e.g., 6-CF₃-indole) identifies steric/electronic outliers .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock or MOE simulates binding to receptors (e.g., GPCRs), guided by electrostatic potential maps of the CF₃ group .

- MD Simulations : GROMACS models stability of ligand-protein complexes, highlighting key residues (e.g., His356 in kinases) .

- QSAR Models : Regression analysis links substituent parameters (e.g., Hammett σ) to bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Control : Continuous flow reactors reduce side reactions (e.g., dihalogenation) during halogenation .

- Purification : Flash chromatography with gradient elution (e.g., hexane → ethyl acetate) separates closely related impurities .

- Stability : Storage under nitrogen at -20°C prevents decomposition of the indole core .

Methodological Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.